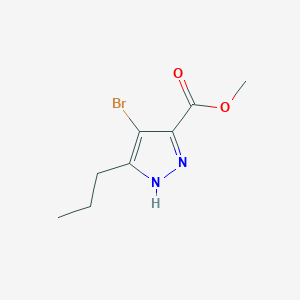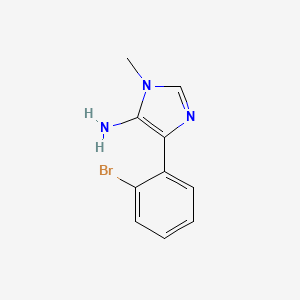
6-(Dimethylamino)pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a dimethylamino group at position 6 and a carboxylic acid group at position 4.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Reaktion von 4-Chlorpyridazin mit Dimethylamin in Gegenwart einer Base, gefolgt von einer Carboxylierung mit Kohlendioxid unter hohem Druck .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Dimethylamino)pyridazin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Nucleophile Substitutionsreaktionen können an der Dimethylaminogruppe oder der Carbonsäuregruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu N-Oxiden führen, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)pyridazin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Sie dient als Vorstufe zur Entwicklung von pharmazeutischen Wirkstoffen, die auf verschiedene Krankheiten abzielen.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Dimethylamino)pyridazin-4-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein, während die Carbonsäuregruppe kovalente Bindungen mit Zielmolekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren und so zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridazin: Die Stammverbindung ohne Substituenten.
Pyridazinon: Ein Derivat mit einer Carbonylgruppe an Position 3.
Dimethylaminopyridin: Eine verwandte Verbindung mit einer Dimethylaminogruppe an einem Pyridinring.
Einzigartigkeit
6-(Dimethylamino)pyridazin-4-carbonsäure ist aufgrund des Vorhandenseins sowohl der Dimethylamino- als auch der Carbonsäuregruppe am Pyridazinring einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
6-(dimethylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
XYZBFHQJRRFRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NN=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


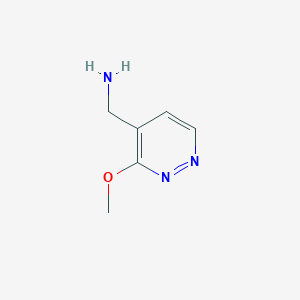
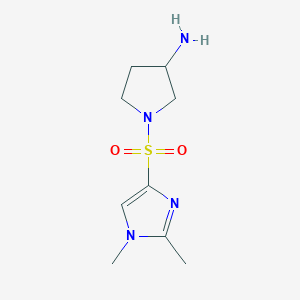


![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

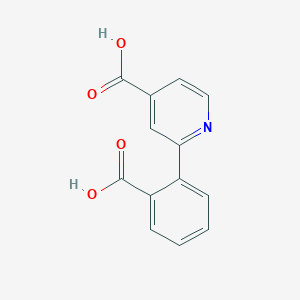

![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

